molecular formula C5H5N3S2 B188920 4-Amino-2-(methylthio)thiazole-5-carbonitrile CAS No. 39736-28-2

4-Amino-2-(methylthio)thiazole-5-carbonitrile

Cat. No. B188920
CAS RN: 39736-28-2
M. Wt: 171.2 g/mol
InChI Key: USUFPYSYQQCDED-UHFFFAOYSA-N
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Description

“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3S2 . It is a solid substance .


Synthesis Analysis

The synthesis of “4-Amino-2-(methylthio)thiazole-5-carbonitrile” involves the reaction of chloroacetonitrile with potassium methyl N-cyanodithioimidocarbonate in acetone. After stirring for 1 hour at ambient temperature, triethylamine is added to the reaction mixture. The reaction is stirred for 72 hours .


Molecular Structure Analysis

The InChI code for “4-Amino-2-(methylthio)thiazole-5-carbonitrile” is 1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Amino-2-(methylthio)thiazole-5-carbonitrile” is a solid substance . Its molecular weight is 171.25 . The compound has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

  • Antimicrobial Activity: A study reported the synthesis of derivatives of 7-(methylthio)-5-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-b]pyrimidine-6-carbonitrile and their subsequent screening for antimicrobial activity. This suggests potential applications of these compounds in the development of new antimicrobial agents (Angulwar, Khansole, & Bhosale, 2019).

  • Synthesis of Substituted Thiazoles: Research on the synthesis of substituted 4-Amino-1, 3-thiazoles, including 5-position substituted 4-amino-2-alkylthio-1, 3-thiazoles, indicates the compound's role in organic synthesis and potential pharmaceutical applications (Evers, 1985).

  • Study of Nitrogen and Carbon Nucleophilicities: An investigation into the nucleophilicities of various 2-aminothiazoles, including 4-Amino-2-(methylthio)thiazole-5-carbonitrile, provides insights into their chemical reactivity, which is crucial for designing new chemical reactions and synthesizing novel compounds (Forlani et al., 2006).

  • One-Pot Synthesis: A study on the one-pot synthesis of 4-substituted 2-amino- or 2-(arylamino) thiazoles and selenazoles highlights its importance in efficient and streamlined chemical synthesis processes (Moriarty et al., 1992).

  • Antibacterial, Antifungal, and Cytotoxicity Studies: Research on the synthesis of new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-Aminopyrazole and study of their biological activity and cytotoxicity suggests potential applications in developing novel anticancer and antimicrobial agents (Al-Adiwish, Abubakr, & Alarafi, 2017).

  • Gewald Reaction Synthesis: A method for synthesizing novel thiophene-carbonitriles using a one-pot four-component Gewald reaction, involving compounds like 4-Amino-2-(methylthio)thiazole-5-carbonitrile, is significant for developing new organic materials (Kavitha, Srikrishna, Dubey, & Aparna, 2018).

  • Synthesis of Thio-AICA and Related Compounds: Research on the synthesis of 4-Amino-5-thiocarbamoylimidazole and its ribosides, involving derivatives of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, contributes to the field of nucleoside analogs and their potential therapeutic applications (Yamazaki, Kumashiro, Takenishi, & Ikehara, 1968).

Safety and Hazards

The compound has a GHS07 signal word, indicating a warning. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFPYSYQQCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350283
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(methylthio)thiazole-5-carbonitrile

CAS RN

39736-28-2
Record name 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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